molecular formula C16H21ClO B8508323 1-[(4-Chlorophenyl)methyl]-4,4,6-trimethylcyclohex-2-en-1-ol CAS No. 141098-64-8

1-[(4-Chlorophenyl)methyl]-4,4,6-trimethylcyclohex-2-en-1-ol

Cat. No. B8508323
M. Wt: 264.79 g/mol
InChI Key: QKYOTHJHUMABNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05200535

Procedure details

To a slurry of magnesium turnings (66 g, 2.73 g.atoms) in diethyl ether (300 ml) was added a solution of 4-chlorobenzyl chloride (418 g, 2.6 moles) in diethyl ether (1500 ml) at such a rate as to maintain gentle reflux. After a further 30 minutes, a solution of 4,4,6-trimethylcyclohex-2-en-1-one (340 g, 2.46 moles) in diethyl ether (350 ml) was added, again maintaining a gentle reflux. After 1 hour the mixture was added into saturated aqueous ammonium chloride (4 liters) and the phases separated. The ether phase was back-washed with water (1 liter) and used directly in the next reaction. A small portion of 1-(4-chlorobenzyl)-4,4,6-trimethylcyclohex-2-en-1-ol was isolated for characterisation (gas chromatography analysis showed two isomers in approximately equal amounts).
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
418 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
340 g
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Two
Quantity
4 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Mg].[Cl:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7]Cl)=[CH:5][CH:4]=1.[CH3:11][C:12]1([CH3:20])[CH2:17][CH:16]([CH3:18])[C:15](=[O:19])[CH:14]=[CH:13]1.[Cl-].[NH4+]>C(OCC)C>[Cl:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][C:15]2([OH:19])[CH:16]([CH3:18])[CH2:17][C:12]([CH3:20])([CH3:11])[CH:13]=[CH:14]2)=[CH:5][CH:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
66 g
Type
reactant
Smiles
[Mg]
Name
Quantity
418 g
Type
reactant
Smiles
ClC1=CC=C(CCl)C=C1
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
1500 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
340 g
Type
reactant
Smiles
CC1(C=CC(C(C1)C)=O)C
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
4 L
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain gentle reflux
TEMPERATURE
Type
TEMPERATURE
Details
again maintaining a gentle reflux
CUSTOM
Type
CUSTOM
Details
the phases separated
WASH
Type
WASH
Details
The ether phase was back-washed with water (1 liter)
CUSTOM
Type
CUSTOM
Details
used directly in the next reaction

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC=C(CC2(C=CC(CC2C)(C)C)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.